27-Hydroxyavermectin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

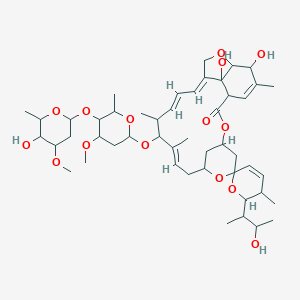

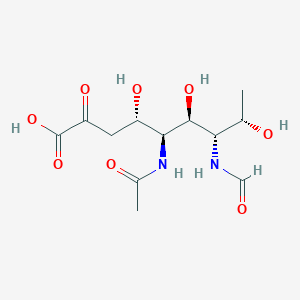

27-Hydroxyavermectin is a semi-synthetic derivative of avermectin, a macrocyclic lactone compound that is widely used as an anthelmintic and insecticide. 27-Hydroxyavermectin is a potent modulator of the activity of gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels in nematodes and arthropods, leading to paralysis and death of the target organisms. In recent years, 27-Hydroxyavermectin has gained increasing attention as a potential tool for scientific research due to its unique properties and mechanisms of action.

作用机制

The mechanism of action of 27-Hydroxyavermectin involves its interaction with 27-Hydroxyavermectin and glutamate-gated chloride channels in the target organisms. These channels are responsible for the regulation of chloride ion flux across the cell membrane, which is critical for the proper functioning of the nervous system. 27-Hydroxyavermectin binds to the receptor site of these channels, leading to the opening of the channel and the influx of chloride ions into the cell. This results in hyperpolarization of the cell membrane and inhibition of neuronal activity, leading to paralysis and death of the target organism.

生化和生理效应

The biochemical and physiological effects of 27-Hydroxyavermectin are highly specific to the target organism and depend on the concentration and duration of exposure. In nematodes and arthropods, it causes rapid paralysis and death by disrupting the normal functioning of the nervous system. In mammals, however, it has a much lower affinity for the 27-Hydroxyavermectin and glutamate-gated channels, and its effects are generally limited to mild sedation and muscle relaxation.

实验室实验的优点和局限性

The advantages of using 27-Hydroxyavermectin for lab experiments include its high potency, specificity, and versatility. It can be used to study a wide range of organisms and physiological processes, and its effects can be easily controlled and manipulated by varying the concentration and duration of exposure. Its low toxicity to mammals also makes it a relatively safe and convenient tool for scientific research.

The limitations of using 27-Hydroxyavermectin for lab experiments include its high cost and limited availability, as well as the potential for off-target effects in some organisms. Its specificity for 27-Hydroxyavermectin and glutamate-gated channels means that it may not be effective against organisms that do not possess these channels, and its effects may be influenced by other factors such as pH, temperature, and the presence of other chemicals.

未来方向

There are several potential future directions for the use of 27-Hydroxyavermectin in scientific research. These include:

1. Development of new anthelmintic drugs based on the structure and mechanism of action of 27-Hydroxyavermectin.

2. Investigation of the role of 27-Hydroxyavermectin and glutamate-gated channels in the regulation of synaptic plasticity and neuronal development in mammals.

3. Development of new insecticides that are more selective and environmentally friendly than traditional chemical pesticides.

4. Study of the effects of 27-Hydroxyavermectin on the gut microbiome of nematodes and its potential as a tool for controlling parasitic infections.

5. Investigation of the potential therapeutic applications of 27-Hydroxyavermectin in neurological disorders such as epilepsy and Alzheimer's disease.

Conclusion

In conclusion, 27-Hydroxyavermectin is a unique and versatile tool for scientific research with a wide range of potential applications. Its ability to modulate 27-Hydroxyavermectin and glutamate-gated channels makes it a valuable tool for studying the function and regulation of these channels in various organisms, and its effectiveness against parasitic nematodes and insects makes it a promising candidate for the development of new drugs and insecticides. Further research is needed to fully understand the mechanisms and potential applications of this compound.

合成方法

27-Hydroxyavermectin is synthesized by the chemical modification of avermectin, which is extracted from the fermentation broth of Streptomyces avermitilis. The synthesis involves the selective hydroxylation of the C-27 position of the avermectin molecule, which is achieved through the use of a specific hydroxylating agent and a catalyst. The resulting 27-hydroxyavermectin is purified by chromatography and crystallization, yielding a white crystalline powder with high purity and potency.

科学研究应用

27-Hydroxyavermectin has a wide range of potential applications in scientific research, particularly in the fields of neuroscience, parasitology, and entomology. Its ability to modulate 27-Hydroxyavermectin and glutamate-gated channels makes it a valuable tool for studying the function and regulation of these channels in various organisms. It has been used to investigate the mechanisms of neurotransmission, synaptic plasticity, and neuronal development in nematodes, insects, and mammals.

In parasitology, 27-Hydroxyavermectin has been shown to be highly effective against a variety of parasitic nematodes, including those that cause diseases such as river blindness and lymphatic filariasis. Its unique mechanism of action makes it a promising candidate for the development of new anthelmintic drugs that can overcome the problem of drug resistance.

In entomology, 27-Hydroxyavermectin has been used to study the physiology and behavior of insects, particularly those that are pests of crops and animals. Its ability to disrupt the nervous system of insects makes it a potential tool for the development of new insecticides that are more selective and environmentally friendly than traditional chemical pesticides.

属性

CAS 编号 |

109084-58-4 |

|---|---|

产品名称 |

27-Hydroxyavermectin |

分子式 |

C48H72O15 |

分子量 |

889.1 g/mol |

IUPAC 名称 |

(10'E,14'E,16'E)-21',24'-dihydroxy-2-(3-hydroxybutan-2-yl)-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O15/c1-24-12-11-13-32-23-56-45-40(50)27(4)18-35(48(32,45)53)46(52)59-34-19-33(62-47(22-34)17-16-26(3)43(63-47)28(5)29(6)49)15-14-25(2)42(24)60-39-21-37(55-10)44(31(8)58-39)61-38-20-36(54-9)41(51)30(7)57-38/h11-14,16-18,24,26,28-31,33-45,49-51,53H,15,19-23H2,1-10H3/b12-11+,25-14+,32-13+ |

InChI 键 |

IFPQZHOHGRNWKU-GSMUDJLUSA-N |

手性 SMILES |

CC1/C=C/C=C/2\COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(/C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)\C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O |

规范 SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O |

同义词 |

27-hydroxyavermectin 27-OH-avermectin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)

![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)